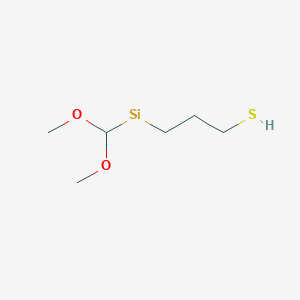![molecular formula C18H19N3O3 B12352661 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RH-34 is a compound known for its potent and selective partial agonist activity at the 5-HT2A serotonin receptor subtype . It was derived by structurally modifying ketanserin, a selective 5-HT2A antagonist, by replacing the 4-(p-fluorobenzoyl)piperidine moiety with an N-(2-methoxybenzyl) pharmacophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
RH-34 is synthesized by modifying ketanserin. The synthetic route involves replacing the 4-(p-fluorobenzoyl)piperidine group of ketanserin with an N-(2-methoxybenzyl) moiety . The reaction conditions typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and temperature control to ensure the desired structural modifications.
Industrial Production Methods
While specific industrial production methods for RH-34 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for industrial applications. This would involve optimizing reaction conditions for larger-scale production, ensuring purity, and maintaining consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
RH-34 undergoes various chemical reactions, including:
Oxidation: RH-34 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.
Substitution: RH-34 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce reduced forms of RH-34 with altered pharmacological properties.
Scientific Research Applications
RH-34 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists and antagonists.
Medicine: Explored for potential therapeutic applications due to its selective activity at the 5-HT2A receptor.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
RH-34 exerts its effects by acting as a partial agonist at the 5-HT2A serotonin receptor subtype . This means it binds to the receptor and activates it, but not to the full extent as a full agonist would. The molecular targets involved include the 5-HT2A receptors, and the pathways influenced by RH-34 are related to serotonin signaling, which plays a crucial role in various physiological processes, including mood regulation and perception .
Comparison with Similar Compounds
RH-34 is unique due to its selective partial agonist activity at the 5-HT2A receptor. Similar compounds include:
Ketanserin: A selective 5-HT2A antagonist from which RH-34 is derived.
N-(2-methoxybenzyl) derivatives: Other compounds with similar pharmacophores that exhibit activity at serotonin receptors.
RH-34 stands out due to its specific structural modifications, which confer its unique pharmacological profile compared to other serotonin receptor modulators .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3 |
InChI Key |
SWBXXTARFJHBCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)




![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)



